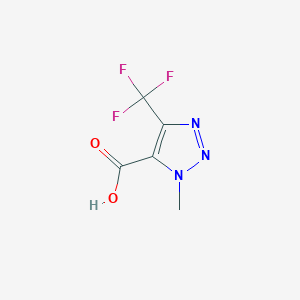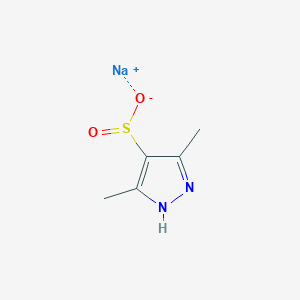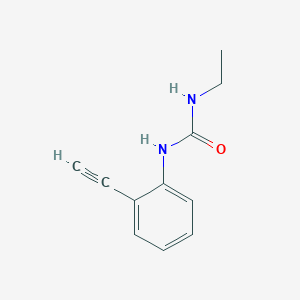
3-Ethyl-1-(2-ethynylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(2-ethynylphenyl)urea is an organic compound with the molecular formula C11H12N2O. It is a derivative of urea, characterized by the presence of an ethyl group and an ethynylphenyl group attached to the nitrogen atoms of the urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .
Applications De Recherche Scientifique
3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-3-(2-ethynylphenyl)urea
- 3-Ethyl-1-(4-ethynylphenyl)urea
- 3-Ethyl-1-(2-ethynylphenyl)thiourea
Uniqueness
3-Ethyl-1-(2-ethynylphenyl)urea is unique due to the specific positioning of the ethynyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-ethyl-3-(2-ethynylphenyl)urea |
InChI |
InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |
Clé InChI |
BFSUFHVOVHUCEF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



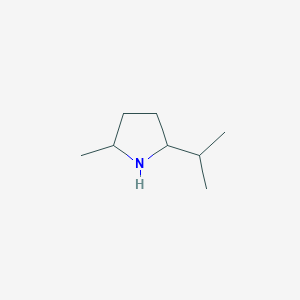
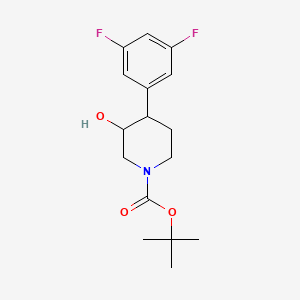
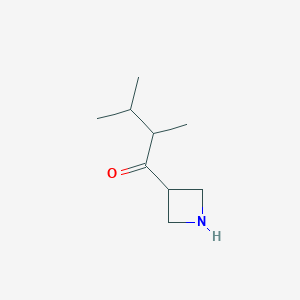
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
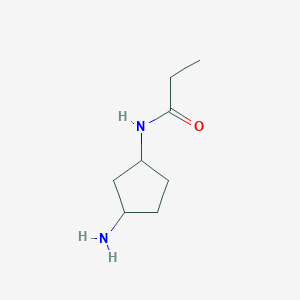
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
